molecular formula C20H28N2O4 B8659143 N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide CAS No. 82558-51-8

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide

Cat. No.: B8659143
CAS No.: 82558-51-8
M. Wt: 360.4 g/mol
InChI Key: NZEFTQISLSNHNG-UHFFFAOYSA-N
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Description

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, an oxazole ring, and a dipropoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced through alkylation reactions, while the dipropoxybenzamide moiety is formed via amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide
  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
  • N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide

Uniqueness

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

82558-51-8

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dipropoxybenzamide

InChI

InChI=1S/C20H28N2O4/c1-6-11-24-14-9-8-10-15(25-12-7-2)18(14)19(23)21-17-13-16(22-26-17)20(3,4)5/h8-10,13H,6-7,11-12H2,1-5H3,(H,21,23)

InChI Key

NZEFTQISLSNHNG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC=C1)OCCC)C(=O)NC2=CC(=NO2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2.8 g of 5-amino-3-(1,1-dimethylethyl)isoxazole in 40 ml of tetrahydrofuran containing 4.5 ml of triethylamine was added dropwise over ten minutes a solution of 4.88 g of 2,6-di-n-propoxybenzoyl chloride in 10 ml of tetrahydrofuran. Following the addition, the reaction mixture was heated at reflux for seventy-two hours. The reaction mixture was then cooled to room temperature and the solvent was removed by evaporation under reduced pressure. The residue was dissolved in a mixture of dichloromethane and water, and the organic layer was separated, washed with fresh water, dried, and the solvent was removed by evaporation to provide an oil. The oil was crystallized from Skelly B and diethyl ether to provide 750 mg of N-[3-(1,1-dimethylethyl)-5-isoxazolyl]-2,6-di-n-propoxybenzamide. M.P. 85°-87° C. Yield 10%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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